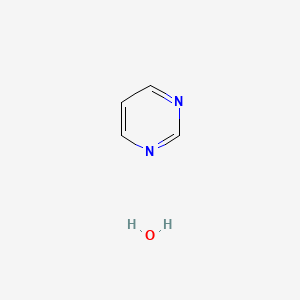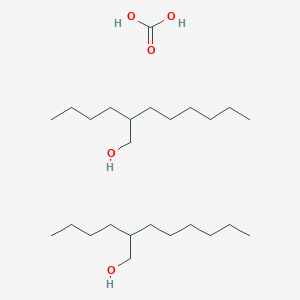
2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester is a fluorinated organic compound with the molecular formula C6H7F4O2 This compound is characterized by the presence of a butenoic acid backbone with four fluorine atoms attached to the third carbon atom and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-butenoic acid with a fluorinating agent such as tetrafluoromethane (CF4) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of fluorine atoms into the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of specialized fluorinating agents and catalysts can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways. The presence of fluorine atoms can enhance the stability and bioavailability of the compound.
Medicine: In medicinal chemistry, fluorinated esters are explored for their potential as drug candidates
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester involves its interaction with molecular targets through its fluorinated backbone and ester group. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, altering the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenoic acid, ethyl ester: This compound lacks the fluorine atoms, resulting in different chemical and physical properties.
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: This compound has three fluorine atoms and a keto group, making it structurally similar but with distinct reactivity.
2-Butenoic acid, 3-amino-, ethyl ester: The presence of an amino group instead of fluorine atoms leads to different chemical behavior and applications.
Uniqueness
The presence of four fluorine atoms in 2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester imparts unique properties such as increased stability, lipophilicity, and reactivity. These characteristics make it a valuable compound in various scientific and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
197226-71-4 |
|---|---|
Formule moléculaire |
C6H6F4O2 |
Poids moléculaire |
186.10 g/mol |
Nom IUPAC |
ethyl 3,4,4,4-tetrafluorobut-2-enoate |
InChI |
InChI=1S/C6H6F4O2/c1-2-12-5(11)3-4(7)6(8,9)10/h3H,2H2,1H3 |
Clé InChI |
HLTDXIUBLGAJAY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
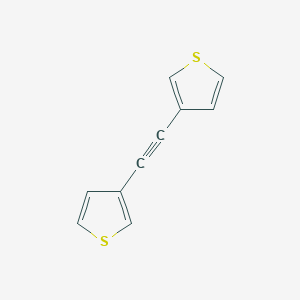
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
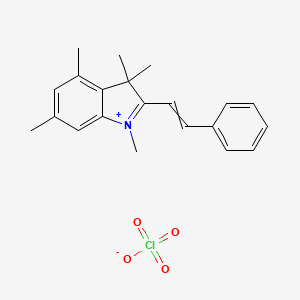
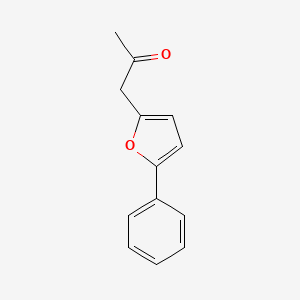
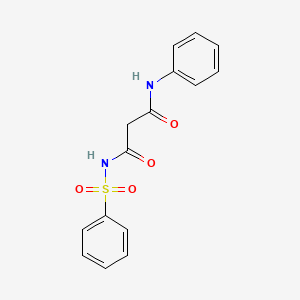
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
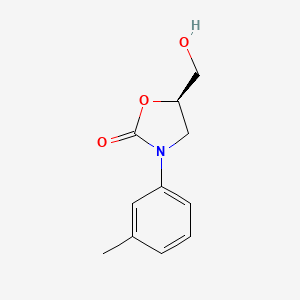
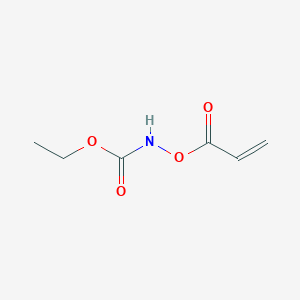
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
